molecular formula C26H24N2O3 B11599414 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide

Cat. No.: B11599414
M. Wt: 412.5 g/mol
InChI Key: YKKQPKYARUJQKK-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide is a synthetic organic compound known for its diverse applications in scientific research This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with a phenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Substitution Reactions: The phenyl group can be introduced through Friedel-Crafts alkylation, where benzene reacts with the quinoline derivative in the presence of a Lewis acid catalyst like aluminum chloride.

    Carboxamide Formation: The carboxamide group is introduced by reacting the quinoline derivative with an appropriate amine (e.g., 3,4-dimethoxyphenylethylamine) in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated quinoline derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the quinoline core.

    Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide involves its interaction with various molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The compound may also inhibit specific enzymes by binding to their active sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    2-Phenylquinoline: Similar structure but lacks the carboxamide and dimethoxyphenyl groups.

    N-(3,4-Dimethoxyphenyl)ethylamine: Shares the dimethoxyphenyl ethyl group but lacks the quinoline core.

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide is unique due to the combination of the quinoline core, phenyl group, and carboxamide functionality, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research fields.

Properties

Molecular Formula

C26H24N2O3

Molecular Weight

412.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylquinoline-4-carboxamide

InChI

InChI=1S/C26H24N2O3/c1-30-24-13-12-18(16-25(24)31-2)14-15-27-26(29)21-17-23(19-8-4-3-5-9-19)28-22-11-7-6-10-20(21)22/h3-13,16-17H,14-15H2,1-2H3,(H,27,29)

InChI Key

YKKQPKYARUJQKK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OC

Origin of Product

United States

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